molecular formula C6H8O2 B061562 (R)-2-methyl-2H-pyran-4(3H)-one CAS No. 190912-17-5

(R)-2-methyl-2H-pyran-4(3H)-one

Cat. No.: B061562
CAS No.: 190912-17-5
M. Wt: 112.13 g/mol
InChI Key: QQOGPTKWBZTBHM-RXMQYKEDSA-N
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Description

®-2-methyl-2H-pyran-4(3H)-one is an organic compound belonging to the pyranone family It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-methyl-3-buten-2-ol with an acid catalyst. The reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of a base-catalyzed intramolecular aldol condensation of 4-hydroxy-2-pentanone.

Industrial Production Methods

In an industrial setting, the production of ®-2-methyl-2H-pyran-4(3H)-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups such as halides or amines replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used under controlled conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-2-methyl-2H-pyran-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which ®-2-methyl-2H-pyran-4(3H)-one exerts its effects involves interactions with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades that lead to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2H-pyran-4(3H)-one: The parent compound without the methyl group.

    2-methyl-2H-pyran-4(3H)-one: The racemic mixture of the compound.

    4-hydroxy-2H-pyran-2-one: A structurally similar compound with a hydroxyl group.

Uniqueness

®-2-methyl-2H-pyran-4(3H)-one is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. Its specific stereochemistry can influence its interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-methyl-2,3-dihydropyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOGPTKWBZTBHM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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